molecular formula C15H14BrN3O B11795011 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine

2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine

Katalognummer: B11795011
Molekulargewicht: 332.19 g/mol
InChI-Schlüssel: AVKVYHDUJJJXPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine is a complex organic compound that belongs to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug design due to their structural complexity and ability to interact with various biological targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of a dimethylaminophenyl precursor, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction pathways and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the bromo and dimethylamino groups in 2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C15H14BrN3O

Molekulargewicht

332.19 g/mol

IUPAC-Name

2-[3-bromo-4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine

InChI

InChI=1S/C15H14BrN3O/c1-19(2)13-5-3-9(7-11(13)16)15-18-12-8-10(17)4-6-14(12)20-15/h3-8H,17H2,1-2H3

InChI-Schlüssel

AVKVYHDUJJJXPX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.